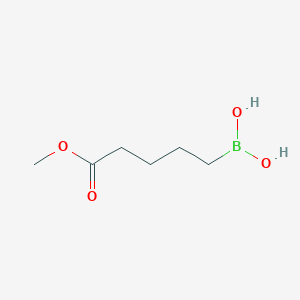

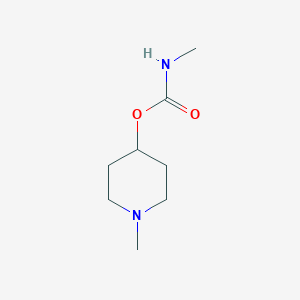

ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, the molecule “Ethyl 3-[6-(hydroxymethyl)pyridin-3-yl]propanoate” contains a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Ethyl 3-(3-pyridinyl)propanoate” include its molecular formula, average mass, monoisotopic mass, and other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .Scientific Research Applications

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoatenoic acid has been studied for its potential applications in various fields of science. It has been used as a substrate for the synthesis of various peptides and proteins, as well as for the synthesis of other compounds. It has also been used in the production of pharmaceuticals, as well as in the development of new drugs. Additionally, it has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

Target of Action

The primary targets of ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate are currently unknown. This compound is structurally similar to various indole derivatives, which have been found to bind with high affinity to multiple receptors . .

Mode of Action

Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner, leading to a variety of biological activities

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given its structural similarity to indole derivatives, it may have a broad range of biological activities . .

Advantages and Limitations for Lab Experiments

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoatenoic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory, making it a cost-effective option for research. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is also a relatively non-specific compound, meaning that it can interact with a variety of other molecules, which can lead to unpredictable results.

Future Directions

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoatenoic acid has potential applications in the treatment of various diseases and disorders, as well as in the development of new drugs. Additionally, it has potential applications in the synthesis of peptides and proteins, as well as for the production of pharmaceuticals. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further research is needed to identify and develop new synthesis methods for this compound. Finally, further research is needed to explore the potential applications of this compound in the synthesis of other compounds, as well as in the production of pharmaceuticals.

Synthesis Methods

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoatenoic acid can be synthesized in the laboratory by the reaction of 3-aminopropionic acid with 3-methylpyridine. This reaction is carried out in aqueous solution at a temperature of 80-90°C for a period of 1-2 hours. The reaction yields a white crystalline solid, which can be purified by recrystallization.

properties

IUPAC Name |

ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOOQSWLTJJSDK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280819 | |

| Record name | Ethyl (βR)-β-amino-3-pyridinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149519-97-1 | |

| Record name | Ethyl (βR)-β-amino-3-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149519-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (βR)-β-amino-3-pyridinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)

![N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)